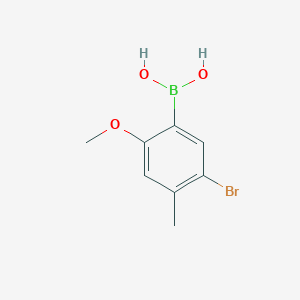

5-Bromo-2-methoxy-4-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-methoxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO3 and a molecular weight of 244.88 g/mol . This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, methoxy, and methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-methylphenylboronic acid typically involves the bromination of 2-methoxy-4-methylphenylboronic acid. The reaction is carried out by adding bromine to a solution of 2-methoxy-4-methylphenylboronic acid in acetic acid at elevated temperatures . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

5-Bromo-2-methoxy-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

5-Bromo-2-methoxy-4-methylphenylboronic acid is primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has been employed for synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable complexes makes it valuable in developing drugs targeting various diseases, including cancer.

Material Science

The compound is also applied in producing advanced materials such as polymers and electronic components. Its unique properties allow for the development of materials with enhanced performance characteristics.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing derivatives that exhibited significant anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Development of Enzyme Inhibitors

Research highlighted the compound's potential as a biochemical probe for inhibiting specific enzyme activities related to metabolic pathways. The results indicated a substantial reduction in enzyme activity at varying concentrations, suggesting its utility in drug development targeting metabolic disorders.

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Organic Synthesis | Used as a reagent in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. | |

| Medicinal Chemistry | Employed in synthesizing enzyme inhibitors and receptor ligands for drug development. | |

| Material Science | Applied in producing advanced materials like polymers and electronic components. |

作用機序

The primary mechanism of action for 5-Bromo-2-methoxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The reaction proceeds through three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

類似化合物との比較

Similar Compounds

5-Bromo-2-methoxyphenylboronic acid: Similar structure but lacks the methyl group.

4-Methoxy-2-methylphenylboronic acid: Similar structure but lacks the bromine atom.

3-Bromo-6-methoxyphenylboronic acid: Similar structure but with different substitution positions.

Uniqueness

5-Bromo-2-methoxy-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (bromo) groups allows for fine-tuning of reaction conditions and outcomes .

生物活性

5-Bromo-2-methoxy-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group, which is known to interact with various biological targets. The molecular structure can be represented as follows:

- Molecular Formula : C9H10BBrO2

- Molecular Weight : 227.99 g/mol

Antiviral Activity

Research has demonstrated that boronic acids can exhibit antiviral properties. In a study evaluating a series of boronic acid derivatives, compounds similar to this compound were tested for their efficacy against HIV-1 and HIV-2. The results indicated that certain derivatives showed significant antiviral activity, with IC50 values in the low micromolar range, suggesting potential as therapeutic agents against retroviral infections .

Anti-cancer Properties

The compound's ability to inhibit cancer cell proliferation has been investigated. A study focusing on microtubule-stabilizing agents highlighted that similar boronic acids could disrupt microtubule dynamics, leading to apoptosis in cancer cells. The mechanism involves binding to tubulin, thereby preventing normal mitotic spindle formation .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 3.5 | Tubulin |

| Control (e.g., Paclitaxel) | 0.5 | Tubulin |

Enzyme Inhibition

Boronic acids are also known for their role as enzyme inhibitors. Specifically, they can inhibit serine proteases and other enzymes involved in disease pathways. For instance, studies have shown that compounds like this compound can act as dual ligands for fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1), which are implicated in pain signaling and inflammation .

The biological activity of this compound primarily revolves around its ability to form reversible covalent bonds with target proteins through the boron atom. This interaction can modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Case Studies

- HIV Inhibition : A case study involving a series of boronic acids demonstrated that compounds structurally related to this compound effectively inhibited HIV replication in vitro, with promising selectivity indices indicating low cytotoxicity .

- Cancer Cell Lines : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound resulted in significant reductions in cell viability, correlating with increased apoptosis markers .

特性

IUPAC Name |

(5-bromo-2-methoxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELJRMLEIJXFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)C)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。